2-Bromo-5-methyl-4-nitrophenol
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Overview
Description
2-Bromo-5-methyl-4-nitrophenol is an organic compound with the molecular formula C7H6BrNO3 It is a brominated nitrophenol derivative, characterized by the presence of bromine, methyl, and nitro groups attached to a phenol ring
Mechanism of Action
Target of Action
It is known that nitrophenols, in general, can interact with various biological targets, including proteins and enzymes, disrupting their normal function .
Mode of Action
2-Bromo-5-methyl-4-nitrophenol likely undergoes a nucleophilic aromatic substitution reaction . In this process, a nucleophile, which could be a biological molecule in the body, attacks one of the aromatic-ring carbons of the compound, leading to the formation of a Meisenheimer complex . This complex is a negatively charged intermediate formed during the course of the reaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances could affect its stability and reactivity . Moreover, the compound’s action and efficacy could be influenced by the specific biological environment in which it is present.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methyl-4-nitrophenol typically involves a multi-step process:
Bromination: The bromine atom is introduced via bromination, often using bromine or a bromine-containing reagent.
Methylation: The methyl group can be introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amine group.
Reduction: The nitro group can be reduced to an amine group using reducing agents like tin and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Tin and hydrochloric acid, or catalytic hydrogenation.
Substitution: Sodium hydroxide or other strong bases.
Major Products:
Reduction: Formation of 2-amino-5-methyl-4-nitrophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-methyl-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Bromo-4-methyl-6-nitrophenol: Similar structure but with different positions of the nitro and methyl groups.
2-Bromo-4-nitrophenol: Lacks the methyl group, leading to different chemical properties.
2-Hydroxy-5-nitrobenzyl bromide: Contains a bromomethyl group instead of a bromine atom directly attached to the phenol ring.
This detailed overview provides a comprehensive understanding of 2-Bromo-5-methyl-4-nitrophenol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-bromo-5-methyl-4-nitrophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-2-7(10)5(8)3-6(4)9(11)12/h2-3,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDDQHXDORNHMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702740 |
Source
|
Record name | 2-Bromo-5-methyl-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14401-60-6 |
Source
|
Record name | 2-Bromo-5-methyl-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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